Meo-PEG(24)-CHO, or Methoxy Polyethylene Glycol with a molecular weight corresponding to 24 ethylene glycol units and an aldehyde functional group, is classified as a polyether compound. It is derived from polyethylene glycol (PEG), which is widely used in various biomedical and industrial applications due to its biocompatibility and hydrophilicity. The methoxy group enhances its solubility in organic solvents, while the aldehyde group allows for further chemical modifications, making it a versatile compound in polymer chemistry and drug delivery systems .
The synthesis of Meo-PEG(24)-CHO typically involves the following steps:
Meo-PEG(24)-CHO has a linear structure characterized by repeating ethylene glycol units linked by ether bonds. Key features include:
Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the structure, showing distinct peaks corresponding to the methoxy protons and the aldehyde proton . The integration of these peaks allows for quantitative analysis of the functional groups.
Meo-PEG(24)-CHO can participate in various chemical reactions due to its functional groups:
The mechanism of action of Meo-PEG(24)-CHO primarily revolves around its ability to enhance solubility and stability of therapeutic agents when conjugated.
Meo-PEG(24)-CHO exhibits several notable physical and chemical properties:
Meo-PEG(24)-CHO has diverse applications across several scientific fields:
The versatility of Meo-PEG(24)-CHO makes it an important compound in both research and clinical settings, particularly in developing innovative therapeutic strategies.
The synthesis of MeO-PEG(24)-CHO leverages sequential transformations of polyglycol end groups. The process begins with methoxy-poly(ethylene glycol) (MeO-PEG) precursors, where the terminal hydroxyl group undergoes activation to reactive intermediates. A key strategy involves converting hydroxyl termini to mesylate groups using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) under argon. This yields mesylate-terminated PEG (92–98% conversion), which is subsequently displaced by nucleophiles like sodium azide to form azido-PEG derivatives. Final reduction of azides to amines employs zinc/ammonium chloride (Zn/NH₄Cl), achieving >99% end-group fidelity and isolated yields of 82–99% [1].
For aldehyde-functionalized PEG (e.g., MeO-PEG(24)-CHO), primary amines are oxidized under mild conditions using TEMPO/NaOCl or enzymatic methods. This preserves the polymer backbone integrity while introducing aldehyde groups for bioconjugation. The stepwise approach ensures control over molecular weight distribution (Ð < 1.1), confirmed by MALDI-TOF MS and GPC [1] [4].
Table 1: Stepwise Synthesis of MeO-PEG(24)-CHO
| Step | Reaction | Reagents/Conditions | Conversion/Yield |
|---|---|---|---|
| 1 | Hydroxyl to Mesylate | MsCl, TEA, DCM, 0°C→RT, 16h | >95% |
| 2 | Mesylate to Azide | NaN₃, DMF, 60°C, 24h | 98% |
| 3 | Azide to Amine | Zn/NH₄Cl, THF/H₂O, 50°C, 6h | 99% |
| 4 | Amine to Aldehyde | TEMPO/NaOCl, 0°C, 2h | 90–95% |
End-group engineering is critical for tailoring PEG reactivity. MeO-PEG(24)-CHO synthesis exploits the nucleophilicity of terminal hydroxyl groups, which can be modified through:
The hydrophobicity of end groups significantly influences self-assembly. For example, replacing methoxy termini with azido groups shifts PEG-b-PS block copolymers from vesicles to hexosomes due to altered solvent-end group interactions [8].
Table 2: End-Group Modification Techniques
| Strategy | Functional Group Introduced | Key Reagents | Impact on Polymer Properties |
|---|---|---|---|
| Direct Oxidation | Aldehyde | Dess-Martin periodinane | Enables Schiff base formation |
| Reductive Amination | Secondary Amine | NaBH₃CN, R-NH₂ | Enhances stability in bioconjugates |
| Acetal Protection | Protected Aldehyde | Ethylene glycol, TsOH | Prevents unwanted reactions during synthesis |
CuAAC ("click chemistry") is pivotal for conjugating MeO-PEG(24)-CHO to biomolecules. The reaction pairs azido-terminated PEG with alkynes, forming 1,2,3-triazole linkages under copper(I) catalysis. Key advancements include:
CuAAC enables orthogonal functionalization of PEG architectures. For instance, alkyne-modified coumarin was conjugated to mPEG-azide in scCO₂, confirmed by FTIR (disappearance of 2,110 cm⁻¹ azide peak) and ¹H NMR (triazole proton at δ 7.85) [4]. This strategy facilitates drug-polymer conjugate synthesis without compromising aldehyde termini.
Table 3: CuAAC Conditions for PEG Bioconjugation
| Alkyne Partner | Catalyst System | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|
| Coumarin-alkyne | Cu(OAc)₂/Na ascorbate | scCO₂ | 35°C, 24h | 82% |
| Peptide-alkyne | CuBr/PMDETA | t-BuOH/H₂O | 25°C, 12h | 90% |
| Protein-alkyne | CuSO₄/THPTA | PBS buffer | 4°C, 6h | 88% |
Aldehyde termini are introduced post-polymerization to avoid side reactions during PEG synthesis. Key methodologies include:
MeO-PEG(24)-CHO serves as a crosslinker in hydrogels via Schiff base formation with amine-containing polymers (e.g., chitosan). The reaction kinetics depend on pH, with optimal formation at pH 6.5–7.5 [3] [9]. In nanocarrier systems, aldehyde-PEG facilitates ligand attachment (e.g., folate, peptides) through reductive amination, enhancing targeting specificity [5].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7